Multi-Target Binding Affinity Profile Versus Single-Mechanism PDE4 and PDE7 Inhibitors
PDE4B/7A-IN-2 is the only compound within its chemical series reported to simultaneously deliver sub-micromolar 5-HT1A antagonism (Ki = 8 nM), 5-HT7 antagonism (Ki = 451 nM), PDE4B inhibition (IC50 = 80.4 μM), and PDE7A inhibition (IC50 = 151.3 μM) [1]. By contrast, the selective PDE4 inhibitor rolipram shows PDE4B IC50 ≈ 0.13 μM but has no measurable 5-HT1A/5-HT7 affinity or PDE7A activity . The selective PDE7 inhibitor BRL-50481 shows PDE7A IC50 = 0.15 μM but negligible PDE4B activity (IC50 = 62 μM) and no serotonin receptor antagonism [2]. The dual PDE4/PDE7 inhibitor YM-393059 achieves PDE7A IC50 = 0.014 μM and PDE4 IC50 = 0.63 μM but likewise lacks serotonergic activity [3]. This multi-target occupancy profile is structurally validated: within the original 33-compound SAR study, replacement of the N-(4-isopropylphenyl) moiety or alteration of the pentanamide linker length in compound 22's scaffold abolished either PDE4B/PDE7A inhibition or 5-HT receptor affinity, confirming the non-fungible nature of this specific chemotype [1].
| Evidence Dimension | Binding/inhibition potency across four molecular targets (5-HT1A, 5-HT7, PDE4B, PDE7A) |
|---|---|
| Target Compound Data | 5-HT1A Ki = 8 nM; 5-HT7 Ki = 451 nM; PDE4B IC50 = 80.4 μM; PDE7A IC50 = 151.3 μM |
| Comparator Or Baseline | Rolipram: PDE4B IC50 ≈ 0.13 μM, no 5-HT/7A activity. BRL-50481: PDE7A IC50 = 0.15 μM, PDE4B IC50 = 62 μM, no 5-HT activity. YM-393059: PDE7A IC50 = 0.014 μM, PDE4 IC50 = 0.63 μM, no 5-HT activity |
| Quantified Difference | PDE4B/7A-IN-2 is the only agent among comparators with measurable potency at all four targets. Its PDE4B/PDE7A IC50 values are ~618-fold and ~1000-fold weaker than rolipram and BRL-50481, respectively, at their primary targets; however, PDE4B/7A-IN-2 uniquely integrates 5-HT1A antagonism (Ki = 8 nM) not present in any comparator |
| Conditions | In vitro radioligand binding (5-HT1A/5-HT7) and enzymatic activity assays (PDE4B/PDE7A) from the primary publication [1]; comparator IC50 values from published literature [2][3] |
Why This Matters
Procurement of PDE4B/7A-IN-2 provides a single chemical entity with a functionally integrated polypharmacology profile that cannot be achieved by co-administering or co-formulating any existing single-target inhibitor, enabling studies of synergistic cAMP–serotonin signaling.
- [1] Jankowska A, et al. Eur J Med Chem. 2020 Sep 1;201:112437. DOI: 10.1016/j.ejmech.2020.112437. View Source
- [2] Smith SJ, et al. BRL-50481 IC50 data from Table 1. PMC. PDE7A IC50 = 0.15 μM; PDE7B IC50 = 12.1 μM; PDE4 IC50 = 62 μM. View Source
- [3] Yamamoto S, et al. YM-393059: dual PDE7A/PDE4 inhibitor. PDE7A IC50 = 14 nM; PDE4 IC50 = 630 nM. Eur J Pharmacol. 2006; 541(1-2):106-114. View Source
